molecular formula C7H14ClNO B2878894 7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride CAS No. 2305255-84-7

7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2878894
CAS No.: 2305255-84-7
M. Wt: 163.65
InChI Key: HSLRWABIYBPIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the CAS Number: 2305255-84-7 . It has a molecular weight of 163.65 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, which is structurally similar to the compound , has been explained in a study . The study developed three successful routes for the synthesis. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .


Molecular Structure Analysis

The InChI code for 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride is 1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride is a powder at room temperature . It has a molecular weight of 163.65 . The compound’s InChI code is 1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H , which provides a specific identifier for its molecular structure.

Scientific Research Applications

Construction of Multifunctional Modules for Drug Discovery

Researchers have synthesized new classes of thia/oxa-azaspiro[3.4]octanes, including 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride, through robust and step-economic routes. These spirocycles are designed as novel, multifunctional, and structurally diverse modules for drug discovery applications. Enantioselective approaches to these spirocycles are also reported, showcasing their versatility and potential in the synthesis of complex molecular architectures for therapeutic purposes (Li, Rogers-Evans, & Carreira, 2013).

Dipeptide Synthons

The compound has been used in the synthesis of dipeptide synthons, demonstrating its role in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate showcases its application in constructing novel classes of dipeptide synthons, which can undergo reactions with carboxylic acids and thioacids. This capability makes it a valuable building block in the development of peptides and proteins with potential biological and therapeutic activities (Suter, Stoykova, Linden, & Heimgartner, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 7-Methyl-6-oxa-2-azaspiro[3Similar compounds have been found to exhibitEpidermal Growth Factor Receptor (EGFR) inhibitory activities . EGFR is a protein that resides on the cell surface and is involved in processes such as cell growth and division.

Mode of Action

The exact mode of action of 7-Methyl-6-oxa-2-azaspiro[3Compounds with similar structures have been shown to inhibit egfr . This inhibition could occur through the compound binding to the receptor, preventing it from activating and thus blocking the signal for cell growth and division.

Properties

IUPAC Name

7-methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(5-9-6)3-8-4-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLRWABIYBPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CNC2)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.